2,4-Diphenylimidazole 2,4-Diphenylimidazole
Brand Name: Vulcanchem
CAS No.: 670-83-7
VCID: VC2323746
InChI: InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17)
SMILES: C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3
Molecular Formula: C15H12N2
Molecular Weight: 220.27 g/mol

2,4-Diphenylimidazole

CAS No.: 670-83-7

Cat. No.: VC2323746

Molecular Formula: C15H12N2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diphenylimidazole - 670-83-7

Specification

CAS No. 670-83-7
Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
IUPAC Name 2,5-diphenyl-1H-imidazole
Standard InChI InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17)
Standard InChI Key FHHCKYIBYRNHOZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3

Introduction

Chemical Identity and Basic Properties

2,4-Diphenylimidazole, also known as 2,4-Diphenyl-1H-imidazole, is an organic compound belonging to the class of imidazole derivatives. The compound's structure consists of an imidazole core with two phenyl substituents positioned at the 2 and 4 positions. This arrangement provides unique electronic and structural characteristics that contribute to its chemical reactivity and potential applications in various fields.

Identification and Nomenclature

2,4-Diphenylimidazole is officially identified by its CAS Registry Number 670-83-7. The compound is known by several synonyms in scientific literature and chemical databases, which helps in cross-referencing across different research publications. These synonyms include 2,4-Diphenyl-1H-imidazole, 2,5-diphenyl-1H-imidazole, and 1H-Imidazole, 2,4-diphenyl- . The IUPAC name provides systematic identification, while the common name, 2,4-Diphenylimidazole, is widely used in pharmaceutical research and chemical industry contexts.

Structural Characteristics

The molecular structure of 2,4-Diphenylimidazole features an imidazole ring with two phenyl groups attached. The imidazole core is a five-membered aromatic heterocycle containing two nitrogen atoms in positions 1 and 3, with phenyl groups attached at positions 2 and 4. This structure grants the compound both hydrophobic characteristics from the phenyl groups and hydrophilic properties from the imidazole nitrogen atoms. The structural arrangement contributes to its potential interactions with biological targets, making it relevant in pharmaceutical applications. The exact molecular weight is 220.269 g/mol, and its molecular formula is C15H12N2 .

Physical Properties

2,4-Diphenylimidazole exists as a white crystalline powder under standard conditions . The physical properties of this compound are critical for understanding its behavior in various applications and formulations. The compound has a density of approximately 1.1±0.1 g/cm³ and demonstrates remarkable thermal stability with a high boiling point of 461.2±14.0 °C at 760 mmHg . Its flash point is reported as 254.7±6.5 °C, indicating low flammability risk under normal handling conditions. Additional physical parameters include a refractive index of 1.628 and a vapor pressure of 0.0±1.1 mmHg at 25°C, suggesting very low volatility at room temperature .

Physicochemical Properties

The physicochemical properties of 2,4-Diphenylimidazole provide insights into its behavior in biological systems and chemical reactions. The compound has a logP value of 4.58, indicating substantial lipophilicity and potential for membrane permeability . The polar surface area (PSA) is measured at 28.68000, which is relatively low and may contribute to its ability to penetrate biological membranes. These properties are summarized in Table 1 below:

Table 1: Physicochemical Properties of 2,4-Diphenylimidazole

PropertyValueUnit
Molecular Weight220.269g/mol
Exact Mass220.100052-
Density1.1±0.1g/cm³
Boiling Point461.2±14.0 at 760 mmHg°C
Flash Point254.7±6.5°C
LogP4.58-
PSA28.68000Ų
Vapor Pressure0.0±1.1 at 25°CmmHg
Index of Refraction1.628-

Synthesis and Preparation Methods

The synthesis of 2,4-Diphenylimidazole has been explored through various methodologies, with recent advancements focusing on more efficient and environmentally friendly approaches. Understanding these synthetic routes is crucial for researchers and manufacturers interested in producing this compound for pharmaceutical applications.

Catalyst-Free Synthesis

A notable advancement in the synthesis of 2,4-Diphenylimidazole involves a catalyst-free approach utilizing [3 + 2] cyclization. This method employs benzimidamides and vinyl azides as starting materials, providing an efficient route to obtain 2,4-disubstituted imidazoles including 2,4-Diphenylimidazole . The reaction typically proceeds under moderate conditions (80°C for 8 hours in acetonitrile), resulting in good to excellent yields. This particular method is environmentally advantageous as it eliminates the need for metal catalysts that may introduce impurities and create disposal challenges. The reaction is compatible with a broad range of functional groups, enhancing its versatility in synthesizing various imidazole derivatives .

Synthetic Procedure Details

The specific synthesis procedure for 2,4-Diphenylimidazole (identified as compound 3a in the research) involves reacting 1a (47 mg, 0.3 mmol) with (1-azidovinyl) benzene 2a (29 mg, 0.2 mmol) in the presence of DBU (45.6 mg, 0.3 mmol) in 2.0 mL of acetonitrile . The reaction mixture is heated at 80°C for 8 hours, after which it is allowed to cool to room temperature. The product is then extracted with ethyl acetate, dried with anhydrous Na2SO4, and purified through column chromatography to yield 2,4-Diphenylimidazole with an impressive 89% yield (39.2 mg) . This method represents a significant improvement over traditional synthetic routes, offering higher yields and fewer by-products.

Spectroscopic Characterization

Biological Activities and Pharmaceutical Applications

The biological activities of 2,4-Diphenylimidazole and its derivatives have been the subject of scientific investigation, with particular focus on their potential pharmaceutical applications. These studies provide insights into the potential therapeutic value of this compound class.

Antioxidant Properties

Research has demonstrated that derivatives of diphenylimidazole exhibit significant antioxidant activity. In particular, 2-substituted 4,5-diphenyl imidazole derivatives have been investigated for their ability to scavenge free radicals using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical assay . The studies revealed that these compounds possess concentration-dependent antioxidant activity, with IC50 values ranging from 40 to 200 μg/ml . This antioxidant capability suggests potential applications in conditions characterized by oxidative stress, including inflammatory disorders, neurodegenerative diseases, and cardiovascular conditions. The structural features of the imidazole core combined with the phenyl groups appear to contribute significantly to this radical scavenging ability, making these compounds interesting candidates for further antioxidant research.

Membrane Stabilization Activity

An important biological activity observed with 2-substituted 4,5-diphenyl imidazole derivatives is their membrane stabilization effect. This property has been evaluated using the human red blood cells (HRBC) membrane stabilization method . Research findings indicate that these compounds, at concentrations ranging from 88.88 to 444.44 μg/ml, demonstrate dose-dependent inhibition of hemolysis in erythrocytes when exposed to hypotonic solution . This membrane-stabilizing property is particularly significant as it suggests potential anti-inflammatory applications. Membrane stabilizers generally function by preventing the release of lysosomal enzymes and other inflammatory mediators, which could make these compounds valuable in developing treatments for inflammatory conditions and related disorders.

Analytical Methods and Characterization

Accurate analytical methods for the characterization and quality assessment of 2,4-Diphenylimidazole are essential for research, development, and quality control purposes. Various techniques provide complementary information about the compound's identity, purity, and structural features.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for purity assessment of 2,4-Diphenylimidazole, as indicated by commercial specifications that typically report purity as determined by HPLC analysis . This technique allows for the quantitative determination of the main component and impurities, providing a comprehensive purity profile. Thin-Layer Chromatography (TLC) is also commonly employed for monitoring reaction progress during synthesis, as mentioned in the catalyst-free synthesis methodology . Gas Chromatography coupled with Mass Spectrometry (GC-MS) may be utilized for volatile derivatives or for certain analytical applications, though its applicability may be limited by the high boiling point of 2,4-Diphenylimidazole. These chromatographic methods are essential for ensuring the quality and consistency of the compound in various applications.

Structure-Activity Relationship Studies

Understanding the relationship between the structural features of 2,4-Diphenylimidazole and its biological activities provides valuable insights for rational drug design and optimization. This section explores how modifications to the basic structure influence biological properties.

Impact of Phenyl Ring Substitutions

The position and nature of substituents on the phenyl rings of 2,4-Diphenylimidazole significantly influence its biological activities. Research on related compounds, such as 2-Phenyl-4-(p-tolyl)-1H-imidazole, demonstrates how methyl substitution on one of the phenyl rings alters the electronic and steric properties of the molecule . These modifications can enhance or diminish specific biological activities by affecting interactions with target biomolecules. For example, electron-donating groups like methyl or methoxy may enhance antioxidant properties by stabilizing radical intermediates, while electron-withdrawing groups might improve binding to certain protein targets. The positioning of these substituents (ortho, meta, or para) further fine-tunes these effects, creating opportunities for optimizing activity profiles through systematic structural modifications.

Role of the Imidazole Core

The imidazole core of 2,4-Diphenylimidazole plays a crucial role in its biological activities. This heterocyclic ring contributes to hydrogen bonding capabilities through its N-H group and nitrogen atom, enabling interactions with biomolecular targets such as proteins and enzymes. The aromatic nature of the imidazole ring provides planarity and rigidity to the molecule, which can be important for fitting into binding pockets of biological targets. The imidazole ring also influences the electronic distribution across the entire molecule, affecting properties such as lipophilicity, water solubility, and acid-base behavior. These characteristics collectively contribute to the observed biological activities, including antioxidant and membrane stabilization properties reported for diphenylimidazole derivatives .

Comparison with Related Imidazole Derivatives

Structural comparisons between 2,4-Diphenylimidazole and related derivatives provide valuable insights into structure-activity relationships. For instance, the addition of a third phenyl group, as in 2,4,5-triphenylimidazole (lophine), significantly alters physical properties such as melting point and enthalpy of fusion . These changes in physical properties often correlate with changes in biological activities due to modifications in molecular recognition, cellular penetration, and metabolic stability. Studies on 2-substituted 4,5-diphenyl imidazole derivatives have demonstrated varying degrees of antioxidant and membrane stabilization activities, highlighting how structural modifications can be leveraged to optimize specific biological properties . Systematic comparison of these related structures enables the identification of pharmacophoric elements essential for desired biological activities, guiding further structural optimization efforts in drug discovery and development programs.

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